molecular formula C18H18O6 B13796228 1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione CAS No. 5653-58-7

1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione

Cat. No.: B13796228
CAS No.: 5653-58-7
M. Wt: 330.3 g/mol
InChI Key: WTYIINHUZYFNMM-UHFFFAOYSA-N
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Description

o-Veratril: is a chemical compound known for its role in various chemical reactions and applications. It is a derivative of veratryl alcohol, which is a key substrate in lignin degradation processes. The compound is characterized by its aromatic structure and the presence of methoxy groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of o-Veratril follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of o-Veratril involves its interaction with specific enzymes and catalysts. In the case of lignin peroxidase, o-Veratril binds to the enzyme’s active site, where it undergoes oxidation. The interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues at the active site . The oxidation process involves the transfer of electrons from o-Veratril to the enzyme, leading to the formation of oxidized products such as veratraldehyde.

Comparison with Similar Compounds

Uniqueness: o-Veratril is unique due to its specific role in lignin degradation and its versatility in undergoing various chemical reactions. Its ability to act as a substrate for lignin peroxidase and its applications in biorefineries and drug development highlight its distinct properties compared to other similar compounds.

Biological Activity

1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two 2,3-dimethoxyphenyl groups linked by an ethane-1,2-dione moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H18_{18}O4_{4}. The presence of methoxy groups enhances the compound's electron density and steric properties, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit a range of biological activities. These activities include:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals effectively.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Antiviral Effects : Research indicates possible interactions with viral targets.

The biological activity of this compound likely involves multiple mechanisms:

  • Binding Affinity : Studies suggest that the compound can bind to specific receptors or enzymes involved in disease pathways.
  • Modulation of Signaling Pathways : It may influence key signaling pathways related to cell proliferation and apoptosis.

Antioxidant Activity

A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound showed a dose-dependent increase in radical scavenging activity when tested against DPPH radicals.

Anticancer Potential

In a series of in vitro assays on various cancer cell lines (e.g., HeLa and MCF-7), this compound displayed cytotoxic effects with IC50_{50} values ranging from 20 to 50 µM. These findings suggest that the compound may induce apoptosis through the activation of caspase pathways.

Antiviral Activity

Research exploring the antiviral potential of this compound indicated that it could inhibit viral replication in cell cultures infected with certain viruses. For instance, it demonstrated an EC50_{50} value of approximately 15 µM against the influenza virus.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dioneSimilar dione structureExhibits different biological activities due to substitution pattern.
Benzil (Diphenylethane-1,2-dione)Lacks methoxy substituentsKnown for strong photochemical properties.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dioneDifferent methoxy positioningDisplays enhanced anti-inflammatory properties.

Properties

CAS No.

5653-58-7

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

1,2-bis(2,3-dimethoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C18H18O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10H,1-4H3

InChI Key

WTYIINHUZYFNMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C(=O)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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